molecular formula C24H21N7O3 B6563820 2,3-dimethoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide CAS No. 1006304-01-3

2,3-dimethoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide

Cat. No. B6563820
CAS RN: 1006304-01-3
M. Wt: 455.5 g/mol
InChI Key: MSKOLEBYMXBBMV-UHFFFAOYSA-N
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Description

The compound “2,3-dimethoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide” is a type of benzamide, which is a significant class of amide compounds . Benzamides have been widely used in various fields including medical, industrial, biological, and potential drug industries . They have a variety of medicinal applications including antimicrobial, antitumor, antidiabetic, anti-Alzheimer’s disease, anti-inflammatory, and antioxidant applications .


Synthesis Analysis

The synthesis of similar benzamide compounds often starts from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products are then purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of similar compounds is analyzed using spectroscopic methods such as IR, 1H NMR, and 13C NMR . For example, the 1H NMR spectrum often shows signals corresponding to the aromatic protons and the protons of the amide group .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation of new bonds and the breaking of old ones. For example, in the synthesis process, a new amide bond is formed between the carboxylic acid and the amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various methods. For instance, the melting point can be determined using a melting point apparatus, and the molecular formula can be determined based on the elemental analysis .

Scientific Research Applications

Anticancer Activity

The synthesis and characterization of novel heterocyclic derivatives containing a pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via a methylene-oxy group have been investigated . These compounds were tested for their in vitro anticancer activity against various cancer cell lines. Notably, some of the newly synthesized derivatives demonstrated good to moderate anticancer activity , with a focus on renal cancer cell lines. This research highlights the potential of this compound as an anticancer agent.

Antiviral and Antimicrobial Properties

Pyrazolopyrimidine derivatives, including our compound of interest, have been explored for their pharmacological potential. They exhibit antiviral and antimicrobial activities . These properties make them promising candidates for drug development in the fight against viral infections and microbial pathogens.

Parkinson’s Disease Research

Interestingly, pyrazolo[3,4-d]pyrimidines have been investigated in the context of Parkinson’s disease . While further studies are needed, this suggests that our compound might play a role in neuroprotection or modulation of neurodegenerative processes.

Skin Cancer and CNS Cancer

Specific derivatives containing the pyrazolo[3,4-d]pyrimidine core have shown activity against skin cancer cell lines (G-361) and CNS cancer (SF-268) cells . These findings hint at potential applications in cancer therapy, particularly for skin and central nervous system malignancies.

Antioxidant Activity

Although not directly related to the compound itself, benzamides (such as our compound) have been studied for their antioxidant properties . While more research is needed to establish a direct link, this suggests that our compound might contribute to antioxidant defense mechanisms.

Metal Chelation

Benzamides, including our compound, have been investigated for their ability to chelate metals . Metal chelation plays a crucial role in various biological processes, including detoxification and enzyme regulation.

Future Directions

The future directions for research on this compound could involve further investigations into its biological activities and potential applications. For instance, in vivo biochemical tests of effective amides could be conducted to explore their potential applications in different fields .

properties

IUPAC Name

2,3-dimethoxy-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N7O3/c1-15-12-20(28-24(32)17-10-7-11-19(33-2)21(17)34-3)31(29-15)23-18-13-27-30(22(18)25-14-26-23)16-8-5-4-6-9-16/h4-14H,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKOLEBYMXBBMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=C(C(=CC=C2)OC)OC)C3=NC=NC4=C3C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dimethoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide

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